(1-~13~C)Aniline

Description

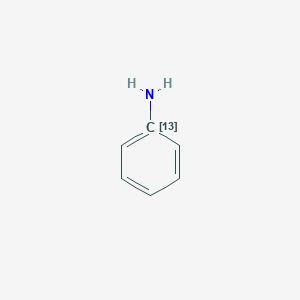

Structure

3D Structure

Properties

IUPAC Name |

aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N, Array | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136260-71-4, 25233-30-1, 165260-61-7, 114464-18-5, 125597-20-8, 125597-21-9, Array | |

| Record name | Benzenamine, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136260-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25233-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165260-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114464-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125597-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, hexamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125597-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020090 | |

| Record name | Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aniline appears as a yellowish to brownish oily liquid with a musty fishy odor. Melting point -6 °C; boiling point 184 °C; flash point 158 °F. Denser than water (8.5 lb / gal) and slightly soluble in water. Vapors heavier than air. Toxic by skin absorption and inhalation. Produces toxic oxides of nitrogen during combustion. Used to manufacture other chemicals, especially dyes, photographic chemicals, agricultural chemicals and others., Liquid; Pellets or Large Crystals, Colorless to brown, oily liquid with an aromatic amine-like odor; Note: A solid below 21 degrees F; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR OR LIGHT., Colorless to brown, oily liquid with an aromatic amine-like odor., Colorless to brown, oily liquid with an aromatic amine-like odor. [Note: A solid below 21 °F.] | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

363 to 367 °F at 760 mmHg (EPA, 1998), 184.1 °C, 184.00 to 185.00 °C. @ 760.00 mm Hg, 184 °C, 363 °F | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

158 °F (EPA, 1998), 70 °C, 70 °C (158 °F) - closed cup, 169 °F (76 °C) - Closed cup, 76 °C c.c., 158 °F | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), In water, 36,000 mg/L at 25 °C, 3.5 parts/100 parts water at 25 °C; 6.4 parts/100 parts water at 90 °C, One gram dissolves in 28.6 mL water, 15.7 mL boiling water, Soluble in water, For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page., 36 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 3.4, 4% | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.022 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0217 at 20 °C/20 °C, Relative density (water = 1): 1.02, 1.02 | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.22 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.3 (Air = 1), Relative vapor density (air = 1): 3.2, 3.22 | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.67 mmHg at 77 °F (EPA, 1998), 0.66 [mmHg], 6.67X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40, 0.6 mmHg | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Oily liquid; colorless when freshly distilled, darkens on exposure to air and light, Colorless with a bluish fluorescence when freshly distilled, Colorless to brown, oily liquid [Note: A solid below 21 °F] | |

CAS No. |

62-53-3 | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/aniline-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIR7XX2F1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BW657890.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

21 °F (EPA, 1998), -6.0 °C, -6 °C, 21 °F | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

(1-13C)Aniline synthesis and characterization

An in-depth technical guide on the synthesis and characterization of aniline, designed for researchers, scientists, and drug development professionals.

Introduction

Aniline (C₆H₅NH₂), also known as phenylamine or aminobenzene, is the simplest aromatic amine and a cornerstone of modern chemical synthesis.[1][2] It serves as a vital intermediate in the manufacturing of a wide array of products, including polyurethanes, rubber chemicals, dyes, explosives, plastics, and pharmaceuticals.[3][4][5] Its molecular structure consists of a phenyl group attached to an amino group.[1] Given its industrial significance and versatile reactivity, a thorough understanding of its synthesis and characterization is crucial for professionals in chemical research and drug development.[6][7]

This guide provides a comprehensive overview of the primary synthetic routes to aniline, detailed experimental protocols, and a multi-technique approach to its characterization, ensuring product identity, purity, and quality.

Synthesis of Aniline

The industrial production of aniline is dominated by two main routes: the catalytic hydrogenation of nitrobenzene and the amination of phenol. The reduction of nitrobenzene is the most established and widely practiced method.[8][9]

Reduction of Nitrobenzene

The most common method for aniline synthesis, both on an industrial and laboratory scale, is the reduction of a nitro group attached to a benzene ring.[10][11] This process can be achieved using several reducing agents and conditions.

-

Catalytic Hydrogenation: This is the primary industrial method, where nitrobenzene is hydrogenated, typically in the vapor phase, in the presence of a metal catalyst such as nickel, palladium, or platinum at elevated temperatures (200–300 °C).[4][6][8] This method is clean and efficient.

-

Metal/Acid Reduction: A classic and reliable laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[10][12][13] The reaction proceeds through the generation of hydrogen in situ, which reduces the nitro group. Iron is often preferred in industrial settings where cost is a factor.[14]

Ammonolysis of Phenol

An alternative industrial route involves the reaction of phenol with ammonia at high temperatures and pressures over a solid catalyst, such as silica-alumina.[6][15][16] This vapor-phase amination is a direct method to produce aniline from a different, readily available starting material derived from the cumene process.[6]

Table 1: Comparison of Aniline Synthesis Methods

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages | Typical Yield |

| Catalytic Hydrogenation | Nitrobenzene, H₂, Metal Catalyst (e.g., Ni, Pd/C) | 200-300 °C, High Pressure | High yield, Clean process | Requires specialized high-pressure equipment | >98%[17] |

| Metal/Acid Reduction (Sn/HCl) | Nitrobenzene, Tin (Sn), Hydrochloric Acid (HCl) | Reflux, 80-100 °C | Robust, reliable for lab scale | Stoichiometric metal waste, complex workup | 50-70%[14] |

| Ammonolysis of Phenol | Phenol, Ammonia (NH₃), Solid Acid Catalyst (e.g., Silica-Alumina) | High Temperature (>250 °C), Vapor Phase | Direct conversion from phenol | Harsh reaction conditions required[15] | ~96% conversion[16] |

Experimental Protocol: Synthesis from Nitrobenzene (Sn/HCl Reduction)

This protocol details the laboratory-scale synthesis of aniline from nitrobenzene using granulated tin and concentrated hydrochloric acid.[12][14][18]

Materials:

-

Nitrobenzene (20.5 mL, 24.6 g)

-

Granulated Tin (50 g)

-

Concentrated Hydrochloric Acid (110 mL)

-

Sodium Hydroxide (75 g in 150 mL water)

-

Sodium Chloride

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate or Potassium Hydroxide (drying agent)

Procedure:

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser, place 50 g of granulated tin and 24.6 g (20.5 mL) of nitrobenzene.[14]

-

Addition of Acid: Add approximately 10 mL of concentrated HCl to the flask. Swirl the mixture. The reaction is exothermic and should become vigorous. If it does not start, gentle warming may be necessary.[14][19]

-

Controlling the Reaction: Once the reaction begins, add the remaining HCl (100 mL) portion-wise through the condenser over about 30 minutes. Maintain a brisk reaction rate, but control excessive boiling by immersing the flask in a cold water bath as needed.[14]

-

Completion of Reduction: After all the acid has been added, heat the mixture in a water bath or on a heating mantle for 30-60 minutes to ensure the reaction goes to completion. The odor of nitrobenzene should disappear.[12][14] A clear solution should form when a few drops are diluted with water.[14]

-

Liberation of Aniline: Cool the flask to room temperature. Slowly and with cooling, add a solution of 75 g of NaOH in 150 mL of water until the solution is strongly alkaline. This will first precipitate tin hydroxides, which will then redissolve in the excess base, liberating the free aniline.[14][18]

-

Isolation by Steam Distillation: Set up for steam distillation. Pass steam through the reaction mixture to distill the aniline. Aniline co-distills with water as a colorless or pale-yellow oil.[10][14] Collect the distillate until it is no longer milky.

-

Purification:

-

Transfer the distillate to a separatory funnel. "Salt out" the dissolved aniline by saturating the aqueous layer with sodium chloride.[14]

-

Extract the mixture with a suitable organic solvent like diethyl ether.[14]

-

Dry the combined organic extracts over anhydrous potassium hydroxide or sodium sulfate. Calcium chloride should not be used as it reacts with aniline.[14]

-

Remove the solvent by distillation.

-

Purify the crude aniline by fractional distillation, collecting the fraction that boils at approximately 184 °C.[14][20]

-

Characterization of Aniline

A multi-technique approach is essential for the unambiguous characterization of synthesized aniline, confirming its structure and assessing its purity.[21]

Physical Properties

Aniline is a colorless to brownish oily liquid that darkens upon exposure to air and light.[20] It has a characteristic musty or fishy odor.[1][2]

Table 2: Physical Properties of Aniline

| Property | Value | Reference |

| Molecular Formula | C₆H₅NH₂ | [1] |

| Molar Mass | 93.13 g/mol | [22] |

| Appearance | Colorless to brownish oily liquid | [22] |

| Boiling Point | 184 °C | [1][2][20][22] |

| Melting Point | -6 °C | [2][20][22] |

| Density | 1.022 g/mL at 20 °C | [1][2] |

| Solubility | Slightly soluble in water; miscible with most organic solvents | [1][20] |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about aniline's molecular structure and functional groups.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum shows distinct signals for the aromatic protons and the amine (-NH₂) protons. The amine protons typically appear as a broad singlet, and its chemical shift is dependent on solvent and concentration. Aromatic protons appear in the range of 6.5-7.5 ppm.[23][24][25]

-

¹³C NMR: The spectrum will show four signals for the aromatic carbons due to the molecule's symmetry.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Aniline exhibits characteristic N-H stretching absorptions (typically a doublet around 3350-3450 cm⁻¹) for the primary amine, N-H bending vibrations around 1620 cm⁻¹, and C-N stretching near 1280 cm⁻¹. Aromatic C-H and C=C stretching bands are also present.[21][26]

-

UV-Vis Spectroscopy: As an aromatic amine, aniline exhibits UV absorption maxima shifted to longer wavelengths compared to benzene due to the interaction of the nitrogen lone pair with the aromatic pi system. A typical λmax is observed around 280 nm.[23][27]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight. Aniline will show a molecular ion peak (M⁺) at m/z = 93. The fragmentation pattern can provide further structural confirmation.[21]

Table 3: Spectroscopic Data for Aniline

| Technique | Characteristic Data |

| ¹H NMR | ~3.6 ppm (s, 2H, -NH₂); 6.7-7.2 ppm (m, 5H, Ar-H) |

| ¹³C NMR | ~115.1, 118.5, 129.1, 146.7 ppm |

| IR (cm⁻¹) | 3430, 3350 (N-H stretch); 3050 (Ar C-H stretch); 1620 (N-H bend); 1600, 1500 (C=C stretch); 1275 (C-N stretch) |

| UV-Vis (λmax) | ~230 nm, 280 nm |

| Mass Spec (m/z) | 93 (M⁺), 66 |

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of the synthesized aniline and quantifying any impurities.[21][28]

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful tool for purity analysis. It separates aniline from residual starting materials (nitrobenzene) and other volatile byproducts.[29][30]

-

High-Performance Liquid Chromatography (HPLC): HPLC is an alternative method, particularly useful as it does not require derivatization for polar or thermolabile compounds.[5][28][31] A C18 column with a mobile phase of acetonitrile/water or methanol/water is commonly used.[21]

Experimental Protocols: Characterization

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the purified aniline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[21]

-

Instrumentation: Use a 300-600 MHz NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H spectrum (16-64 scans) and a ¹³C spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid aniline between two NaCl or KBr plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the aniline sample (~1 mg/mL) in a suitable solvent like dichloromethane or methanol.

-

Instrumentation: GC system with a capillary column (e.g., SE-54) coupled to a mass spectrometer.[30]

-

Conditions:

Conclusion

The synthesis of aniline, primarily through the reduction of nitrobenzene, is a fundamental process in organic chemistry with immense industrial relevance. For researchers and drug development professionals, the ability to not only synthesize but also rigorously characterize this key intermediate is paramount. A systematic approach employing a combination of spectroscopic (NMR, IR, MS) and chromatographic (GC, HPLC) techniques ensures the production of high-purity aniline, suitable for subsequent applications in the synthesis of complex target molecules. The detailed protocols and workflows presented in this guide serve as a robust framework for the successful synthesis and quality control of aniline in a laboratory setting.

References

- 1. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 2. testbook.com [testbook.com]

- 3. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]

- 4. niir.org [niir.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Aniline - Wikipedia [en.wikipedia.org]

- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 8. Anilines [evonik.com]

- 9. ris.utwente.nl [ris.utwente.nl]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scribd.com [scribd.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. prepchem.com [prepchem.com]

- 15. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US3578714A - Process for preparing aniline from phenol - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. byjus.com [byjus.com]

- 21. benchchem.com [benchchem.com]

- 22. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 30. epa.gov [epa.gov]

- 31. benchchem.com [benchchem.com]

Core Topic: Physical and Chemical Properties of (1-¹³C)Aniline

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (1-¹³C)Aniline in Modern Research

Isotopically labeled compounds are indispensable tools in the modern laboratory, providing a window into the intricate mechanisms of chemical reactions, metabolic pathways, and quantitative analytical methods. (1-¹³C)Aniline, an aromatic amine with a stable heavy isotope of carbon at the C1 position, serves as a powerful probe in such investigations. Its chemical behavior is virtually identical to its unlabeled counterpart, yet its distinct mass allows for precise tracking and quantification.

This guide provides an in-depth examination of the essential physical and chemical properties of (1-¹³C)Aniline. Moving beyond a simple data sheet, we will explore the causality behind its spectroscopic characteristics, its application in advanced analytical techniques, and the practical protocols necessary for its effective use. The insights presented herein are designed to empower researchers to leverage this versatile molecule to its full potential, ensuring experimental integrity and accelerating discovery.

Section 1: Core Physicochemical Properties

The fundamental properties of (1-¹³C)Aniline define its behavior in a laboratory setting, from storage and handling to its use as a solvent or reactant. While its properties are very similar to unlabeled aniline, the isotopic enrichment results in a slightly higher molecular weight and density.

Below is a summary of its key physicochemical data, compiled from authoritative sources.[1][2][3]

| Property | Value | Source |

| CAS Number | 18960-62-8 | [2] |

| Molecular Formula | ¹³CC₅H₇N | [2] |

| Molecular Weight | 94.12 g/mol | [2] |

| Exact Mass | 94.06120 | [1] |

| Appearance | Yellowish to brownish oily liquid; darkens on exposure to air and light.[4] | |

| Melting Point | -6 °C (lit.) | [1][2] |

| Boiling Point | 184 °C (lit.) | [1][2] |

| Density | 1.033 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.586 (lit.) | [1][2] |

| Flash Point | 70 °C (158 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C, Protect from moisture and light.[1][2][5] | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |

Section 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of compound identification and structural elucidation. For (1-¹³C)Aniline, spectroscopic analysis not only confirms its identity but also verifies the position and enrichment of the isotopic label.

Mass Spectrometry (MS)

In mass spectrometry, the ¹³C label provides a clear and unambiguous signature. The molecular ion peak appears at m/z 94, a +1 mass shift compared to the m/z 93 of unlabeled aniline.[2] This predictable mass shift is the fundamental principle behind its use as an internal standard in quantitative mass spectrometry.[6] High-resolution mass spectrometry can confirm the elemental composition, while fragmentation patterns can be analyzed to trace the ¹³C label through dissociation pathways. Studies on the mass spectral fragmentation of aniline-1-carbon-13 have been conducted to understand these pathways in detail.[7][8]

Caption: Mass shift of (1-¹³C)Aniline in MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is the most direct method for confirming the label's position.

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum of unlabeled aniline, the carbon attached to the amino group (C1) appears around 146 ppm, the ortho carbons (C2/C6) at ~115 ppm, the meta carbons (C3/C5) at ~129 ppm, and the para carbon (C4) at ~118 ppm. For (1-¹³C)Aniline, the signal for the C1 carbon at ~146 ppm will be dramatically enhanced due to the ~99% ¹³C enrichment at this position, while the other carbons will exhibit signals at their natural abundance (~1.1%). This selective enhancement is definitive proof of the label's location.

-

¹H NMR: The ¹H NMR spectrum is less directly affected. However, the protons on the carbons adjacent to the ¹³C-labeled carbon (the two ortho protons) will exhibit coupling to the ¹³C nucleus, resulting in small satellite peaks flanking the main proton signal. This ¹³C-¹H coupling provides secondary confirmation of the label's position.

The chemical shifts in aniline's NMR spectrum are governed by a combination of nitrogen's inductive electron withdrawal and the powerful electron-donating effect of its lone pair through resonance.[9] The resonance effect dominates, increasing electron density at the ortho and para positions, which is why these carbons are shielded (appear more upfield) compared to the meta carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum of (1-¹³C)Aniline is very similar to that of unlabeled aniline. The primary differences are subtle shifts in the frequencies of vibrational modes that involve the C1 atom. The most significant shifts are expected in the C-N stretching and aromatic ring stretching vibrations. For instance, the C-N stretching vibration, typically observed around 1270-1310 cm⁻¹, may show a slight shift to a lower wavenumber due to the heavier mass of the ¹³C isotope.[10] However, other characteristic peaks, such as the N-H stretches of the primary amine (~3300-3500 cm⁻¹) and the C-H out-of-plane bending of the substituted benzene ring, will remain largely unchanged.[10][11][12]

Section 3: Chemical Reactivity and Core Applications

The utility of (1-¹³C)Aniline stems from the fact that the isotopic label does not significantly alter its chemical reactivity. The amino group and the aromatic ring undergo the same reactions as unlabeled aniline, but the ¹³C label allows the molecule's fate to be traced.

Mechanistic Studies

(1-¹³C)Aniline is an excellent tool for elucidating reaction mechanisms. By tracking the position of the ¹³C label in the reaction products, chemists can map the transformation of the aniline molecule, identify intermediates, and distinguish between competing reaction pathways. This is particularly valuable in complex multi-step syntheses common in the pharmaceutical and agrochemical industries.[13]

Metabolite Identification and Tracing

In drug development and toxicology, understanding how a compound is metabolized is critical. If a drug candidate contains an aniline moiety, synthesizing it with (1-¹³C)Aniline allows researchers to trace the metabolic fate of that specific part of the molecule within a biological system.[6] Mass spectrometry analysis of biological samples can easily distinguish drug metabolites containing the ¹³C-labeled aniline fragment from endogenous molecules, aiding in unequivocal metabolite identification.[6]

Quantitative Analysis via Isotope Dilution Mass Spectrometry

One of the most powerful applications is its use as an internal standard for isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of (1-¹³C)Aniline is spiked into a sample containing an unknown amount of unlabeled aniline. Because the labeled and unlabeled compounds are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation.

Any sample loss during these steps affects both compounds equally. By measuring the ratio of the labeled to unlabeled compound in the mass spectrometer, the original concentration of the unlabeled aniline can be calculated with high accuracy and precision.[6] This principle is widely applied in quantitative glycomics through a technique known as Glycan Reductive Isotope Labeling (GRIL).[14][15]

Section 4: Experimental Protocol: Glycan Reductive Isotope Labeling (GRIL)

The GRIL technique exemplifies the practical application of labeled aniline for quantitative biology. It is used to compare the relative amounts of glycans (sugar chains) between two different biological samples. The protocol involves labeling one sample's glycans with unlabeled ([¹²C₆]) aniline and the other with labeled ([¹³C₆]) aniline. While this protocol often uses the fully labeled Aniline-13C6 for a larger mass shift (M+6), the principle is identical for (1-¹³C)Aniline (M+1).[14][16]

Objective: To quantitatively label released glycans from two separate samples for comparative mass spectrometry analysis.

Causality Behind Choices:

-

Reductive Amination: This is a robust and specific reaction that attaches one aniline molecule to the reducing end of each glycan chain.[17]

-

Excess Reductant: Using a reductant like sodium cyanoborohydride (NaCNBH₃) in excess is critical to drive the reaction to completion, ensuring high derivatization yields (>95%) and accurate quantification.[15]

-

Isotopic Pairing: The labeled and unlabeled aniline tags have virtually identical chemical properties, so they do not separate during chromatography.[14] This co-elution is essential for accurate ratio measurement by the mass spectrometer.

Step-by-Step Methodology

-

Sample Preparation: Release glycans from glycoprotein samples (Sample A and Sample B) using an appropriate enzymatic (e.g., PNGase F) or chemical method. Purify and dry the released glycan pools.

-

Labeling Reagent Preparation:

-

Prepare a labeling solution for each sample. A typical solution consists of the aniline isotopologue and sodium cyanoborohydride in a 7:3 (v/v) mixture of DMSO and acetic acid.[14]

-

For Sample A, use [¹²C₆]Aniline.

-

For Sample B, use [¹³C₆]Aniline.

-

-

Labeling Reaction:

-

To each dried glycan sample, add the corresponding labeling solution.

-

Seal the reaction vials and incubate at 65°C for 2-3 hours.[14]

-

-

Purification:

-

After incubation, dry the reaction mixtures under vacuum.

-

The hydrophobic aniline tag allows the labeled glycans to be purified and concentrated using a C18 solid-phase extraction (SPE) cartridge, separating them from salts and other hydrophilic impurities.[14]

-

-

Quantification and Analysis:

-

Combine the purified, differentially labeled glycan samples in a 1:1 ratio.

-

Analyze the combined sample by LC-MS. Glycans from Sample A and Sample B will co-elute but will appear as pairs of peaks in the mass spectrum, separated by 6 Da (or 1 Da if using (1-¹³C)Aniline).

-

The ratio of the peak intensities for each pair directly reflects the relative abundance of that specific glycan in the original two samples.[16]

-

Caption: Workflow for Glycan Reductive Isotope Labeling (GRIL).

Section 5: Safety and Handling

(1-¹³C)Aniline shares the same hazards as unlabeled aniline and must be handled with extreme caution.[18] It is classified as toxic if swallowed, inhaled, or in contact with skin.[5] It is also a suspected carcinogen and mutagen.[5]

-